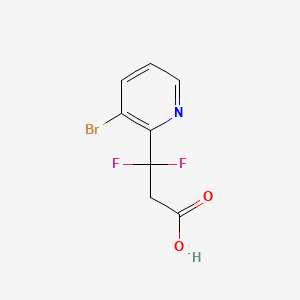
3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid is an organic compound that features a bromopyridine moiety and two fluorine atoms attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromopyridine and a fluorinated propanoic acid derivative.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopyridine: A simpler analog that lacks the fluorinated propanoic acid moiety.
3,3-Difluoropropanoic Acid: Another related compound that does not contain the bromopyridine group.
N-(Pyridin-2-yl)amides: Compounds that share the pyridine ring but have different functional groups attached.
Uniqueness
3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid is unique due to the combination of the bromopyridine and difluoropropanoic acid moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
2228794-45-2 |
|---|---|
Formule moléculaire |
C8H6BrF2NO2 |
Poids moléculaire |
266.04 g/mol |
Nom IUPAC |
3-(3-bromopyridin-2-yl)-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C8H6BrF2NO2/c9-5-2-1-3-12-7(5)8(10,11)4-6(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
BHPKNJQINCXGLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(CC(=O)O)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


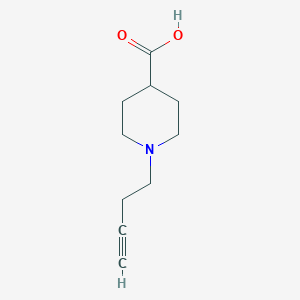
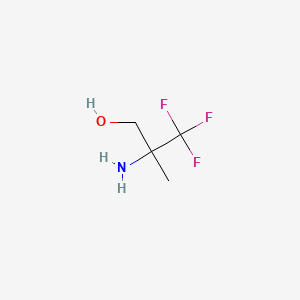
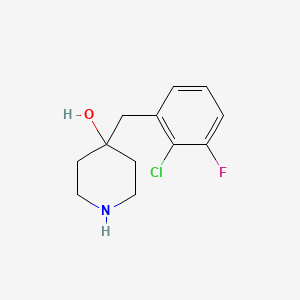
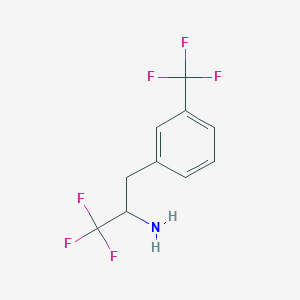
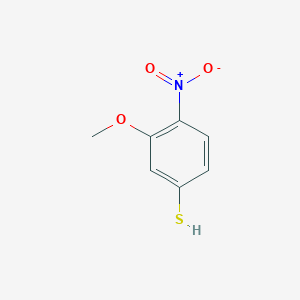
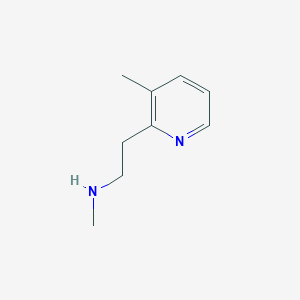

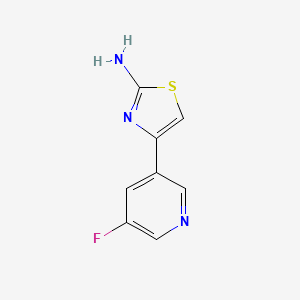
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)
